molecular formula C18H16N2O5S2 B2616273 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide CAS No. 886931-23-3

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide

Cat. No. B2616273
CAS RN: 886931-23-3
M. Wt: 404.46
InChI Key: UPUBYQZKEMPRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has demonstrated the potential of N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the target compound, in producing class III electrophysiological activity. These compounds showed potency in in vitro Purkinje fiber assays, indicating their relevance in cardiac electrophysiological studies and potential therapeutic applications for arrhythmias (Morgan et al., 1990).

Antiproliferative and Proapoptotic Effects

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives have been investigated for their antiproliferative activity on cancer cell lines, showing a prominent inhibitory effect on cell growth. Among these compounds, specific derivatives exhibited proapoptotic effects, especially against breast cancer cell lines, highlighting their potential as cancer therapeutic agents (Corbo et al., 2016).

Metabolic Stability and PI3K/mTOR Inhibition

Studies on derivatives of benzothiazole have explored their role as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Modifications to the benzothiazole ring have been investigated to enhance metabolic stability, indicating their importance in drug development for cancer treatment (Stec et al., 2011).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of benzothiazole derivatives has been explored through ABTS/PP decolorization assays. This research contributes to understanding the reaction pathways of antioxidants, particularly those involving benzothiazole derivatives, in various industrial and pharmaceutical applications (Ilyasov et al., 2020).

Antimalarial and Antiviral Properties

Investigations into the antimalarial and theoretical antiviral (including anti-COVID-19) properties of sulfonamide derivatives related to benzothiazoles have highlighted their potential in treating infectious diseases. These compounds have shown efficacy against malaria and promising results in molecular docking studies against viral proteins, suggesting a pathway for new therapeutic agents (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-2-27(22,23)16-6-4-3-5-11(16)17(21)20-18-19-12-9-13-14(10-15(12)26-18)25-8-7-24-13/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUBYQZKEMPRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.